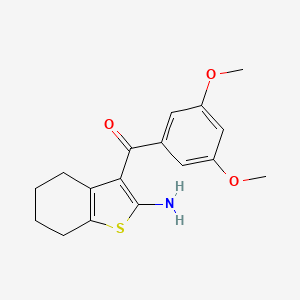

3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 5 positions, attached to a tetrahydrobenzothiophene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.

Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction. This involves reacting the benzothiophene core with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Amination: The final step involves the introduction of the amine group at the 2-position of the benzothiophene ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Amide Formation at the 2-Amine Position

The primary amine at position 2 undergoes acylations and amidations under standard coupling conditions. For example:

-

Reaction with carboxylic acids : Using coupling agents like 2-chloro-1-methylpyridinium iodide and DIPEA in DMSO at 100°C, the amine forms amides with various carboxylic acids .

-

Benzoylation : Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was synthesized by reacting the amine with 3,4-dimethoxybenzoyl chloride in the presence of a base .

Key Example :

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Amino-tetrahydrobenzothiophene | 3,4-Dimethoxybenzoyl chloride, DIPEA, DMSO | Ethyl 2-[(3,4-dimethoxybenzoyl)amino]... | 96% |

Suzuki-Miyaura Cross-Coupling at Halogenated Positions

While direct halogenation of the parent compound is not explicitly documented, related tetrahydrobenzothiophenes undergo bromination at position 4, enabling subsequent Suzuki couplings with arylboronic acids. For instance:

-

Bromination of 4,5,6,7-tetrahydro-1-benzothiophene derivatives using NBS (N-bromosuccinimide) yields 4-bromo intermediates.

-

Coupling with (3,4,5-trimethoxyphenyl)boronic acid under palladium catalysis introduces aryl groups .

Hypothetical Pathway :

-

Bromination : Introduce Br at position 4 using NBS.

-

Suzuki Coupling : React with arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid) and Pd(PPh₃)₄ in THF/H₂O.

Ring Functionalization and Substituent Effects

The tetrahydrobenzothiophene core and 3,5-dimethoxybenzoyl group influence reactivity:

-

Hydrophobic interactions : Substituents at positions 2 and 3 affect binding to biological targets like RORγt .

-

Electron-withdrawing effects : The dimethoxybenzoyl group directs electrophilic substitutions to specific positions on the aromatic ring .

Notable Observations :

-

Shortening the linker between the tetrahydrobenzothiophene core and substituents reduces binding affinity in RORγt modulators .

-

Hydroxyl groups on substituents form intramolecular hydrogen bonds, stabilizing ligand conformations .

Stability and Byproduct Formation

-

Thermal stability : The compound remains stable under conditions up to 100°C during amide couplings .

-

Byproducts : Deviations in substitution patterns (e.g., alkyl groups at position 6) lead to conformational shifts during molecular docking but do not always correlate with activity loss .

Biological Activity Correlation

Derivatives of this scaffold exhibit dual inhibitory activity against RORγt and RNA-dependent DNA polymerase (RDDP):

-

TR-FRET assays : IC₅₀ values for RORγt inverse agonism range between 0.1–1 μM .

-

Anti-HIV activity : Tricyclic derivatives with catechol moieties show combined RNase H and RDDP inhibition .

Synthetic Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Molecular Formula : C17H19NO3S

- CAS Number : 793678-79-2

- Molecular Weight : 317.40 g/mol

- Structure : This compound features a benzothiophene core with a dimethoxybenzoyl substituent, which is crucial for its biological interactions.

Structure-Activity Relationship Studies

The effectiveness of 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can be analyzed through structure-activity relationship (SAR) studies. These studies focus on how variations in the compound's structure affect its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Enhance binding and inhibition potency |

| Benzothiophene Core | Essential for microtubule interaction |

| Dimethoxybenzoyl | Modulates pharmacokinetics and bioavailability |

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

In a study examining a range of benzothiophene derivatives, compounds similar to this compound demonstrated IC50 values in the nanomolar range against various cancer cell lines. This suggests a robust potential for development as an anticancer therapeutic .

Case Study 2: Enzyme Inhibition

Research into structurally related compounds has shown promising results as acetylcholinesterase inhibitors. Given the structural parallels with this compound, further investigation could reveal its efficacy in this domain .

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the amine functionality play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophene

- 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ol

- 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to the presence of the amine group at the 2-position, which significantly influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the amine functionality is crucial.

Biologische Aktivität

3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H27NO3S

- Molecular Weight : 373.51 g/mol

- CAS Number : 793678-85-0

The compound exhibits several biological activities attributed to its structural features:

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Inhibiting this enzyme can reduce melanin production and is beneficial in treating hyperpigmentation disorders.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

- Neuroprotective Effects : Preliminary studies suggest potential interactions with neurotransmitter systems, indicating possible neuroprotective properties.

Tyrosinase Inhibition

Research indicates that this compound acts as a potent inhibitor of tyrosinase. It has shown IC50 values that suggest stronger inhibition compared to standard inhibitors like kojic acid.

| Compound | IC50 (µM) |

|---|---|

| 3-(3,5-Dimethoxybenzoyl)-... | 3.82 |

| Kojic Acid | 17.68 |

This data indicates that the compound is significantly more effective than kojic acid in inhibiting tyrosinase activity .

Antioxidant Activity

In vitro assays have demonstrated that the compound exhibits significant antioxidant activity. This was evaluated through DPPH radical scavenging assays where it showed a dose-dependent response.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 32 |

| 20 | 54 |

| 50 | 78 |

These results suggest that the compound can effectively scavenge free radicals at higher concentrations .

Neuroprotective Effects

A study investigated the neuroprotective potential of the compound against oxidative stress in neuronal cell lines. Results indicated a reduction in cell death and preservation of cell viability at concentrations up to 20 µM.

Study on Melanin Production

In a study involving B16F10 melanoma cells, the compound was tested for its effect on melanin production. The results demonstrated that treatment with the compound significantly reduced melanin levels without exhibiting cytotoxic effects at concentrations up to 20 µM .

Kinetic Studies

Kinetic analysis using Lineweaver-Burk plots indicated that the compound acts as a competitive inhibitor of tyrosinase. This suggests that it binds to the active site of the enzyme, preventing substrate access.

Eigenschaften

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-11-7-10(8-12(9-11)21-2)16(19)15-13-5-3-4-6-14(13)22-17(15)18/h7-9H,3-6,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTRUCMMVYOPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=C(SC3=C2CCCC3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.